Uracil, 3,6-dimethyl-5-propyl-

Catalog No.
S13617033
CAS No.
90565-91-6
M.F
C9H14N2O2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uracil, 3,6-dimethyl-5-propyl-

CAS Number

90565-91-6

Product Name

Uracil, 3,6-dimethyl-5-propyl-

IUPAC Name

3,6-dimethyl-5-propyl-1H-pyrimidine-2,4-dione

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4-5H2,1-3H3,(H,10,13)

InChI Key

JWHXRPRJUQVXHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=O)N(C1=O)C)C

Uracil, 3,6-dimethyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at the 3 and 6 positions and a propyl group at the 5 position of the uracil ring. Its chemical structure can be represented by the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and has a CAS number of 90565-91-6. The modifications to the uracil structure influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Typical for pyrimidine derivatives:

  • Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used (e.g., potassium permanganate or chromium trioxide).
  • Reduction: Reduction reactions can yield dealkylated forms or other reduced derivatives using agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace hydrogen atoms in the uracil ring.
  • Cycloaddition: It can also engage in cycloaddition reactions, potentially leading to larger cyclic structures.

These reactions are crucial for synthesizing more complex molecules and studying their mechanisms.

The biological activity of uracil, 3,6-dimethyl-5-propyl- is notable for its potential applications in pharmacology:

  • Antiviral Properties: Similar to other uracil derivatives, this compound may exhibit antiviral activity by interfering with nucleic acid synthesis.
  • Antitumor Activity: Research indicates that certain substituted uracils have antitumor properties, potentially due to their ability to inhibit enzymes involved in RNA metabolism.
  • Cell Proliferation: Studies have shown that uracil derivatives can stimulate cell proliferation, which may have implications for regenerative medicine.

The synthesis of uracil, 3,6-dimethyl-5-propyl- typically involves multi-step organic reactions:

  • Alkylation of Uracil: Starting from uracil, selective alkylation introduces the methyl groups at the 3rd and 6th positions using reagents like methyl iodide.
  • Introduction of Propyl Group: The propyl group is introduced at the 5th position through a nucleophilic substitution reaction with an appropriate propyl halide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Uracil, 3,6-dimethyl-5-propyl- has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential antiviral or anticancer agent.
  • Research: Used as a building block in synthetic organic chemistry for developing more complex compounds.
  • Biotechnology: Investigated for its interactions with RNA and enzymes involved in nucleic acid metabolism.

Studies on the interactions of uracil, 3,6-dimethyl-5-propyl- with biological macromolecules have shown promising results:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in RNA synthesis by mimicking natural nucleobases.
  • Binding Affinity: Research suggests that the structural modifications enhance binding affinity to specific targets within cells.

These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with uracil, 3,6-dimethyl-5-propyl-. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
UracilBase structure with no substitutionsNaturally occurring nucleobase
Uracil, 3-methylMethyl group at position 3Enhanced solubility
Uracil, 5-fluoroFluorine substitution at position 5Increased antiviral activity
Uracil, 5-allylAllyl group at position 5Potential for enhanced enzyme interactions
Uracil, 1-butylButyl group at position 1Altered pharmacokinetics

Uracil, 3,6-dimethyl-5-propyl- stands out due to its specific combination of methyl and propyl groups that influence both its chemical reactivity and biological properties. This unique profile makes it an interesting candidate for further research in medicinal chemistry and related fields.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.105527694 g/mol

Monoisotopic Mass

182.105527694 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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